Critical Pharmacophore Carrier vs. Simple Sulfonyl Chlorides: Impact on SUR1 Receptor Selectivity
The value of CAS 33924-54-8 is its pre-integrated 5-chloro-2-methoxybenzamidoethyl side chain, which is the identical pharmacophore present in the drug glibenclamide. A quantitative SAR study on sulfonylurea analogues by Meyer et al. (1999) demonstrated that glibenclamide exhibits a 300- to 500-fold higher binding affinity for the SUR1 receptor subtype compared to SUR2 isoforms. Crucially, the study showed that removal of the lipophilic side chain (the 5-chloro-2-methoxy-benzamidoethyl chain) from glibenclamide markedly reduced this selectivity for SUR1 [1]. This provides direct, quantified evidence that intermediates lacking this chain, such as simple 4-(2-aminoethyl)benzenesulfonyl chloride, cannot yield the same pharmacologically active end-products.
| Evidence Dimension | Contribution of the 5-chloro-2-methoxybenzamidoethyl moiety to SUR1 receptor binding selectivity |
|---|---|
| Target Compound Data | Carries the complete 5-chloro-2-methoxybenzamidoethyl moiety. |
| Comparator Or Baseline | Glibenclamide analogue with the lipophilic side chain removed. |
| Quantified Difference | Removal of the chain 'markedly reduced' SUR1 selectivity; the parent drug glibenclamide shows a 300-500 fold selectivity for SUR1 over SUR2 [1]. |
| Conditions | Binding affinity comparison using membranes from COS-7 cells transiently expressing SUR1, SUR2A, and SUR2B receptor subtypes. |
Why This Matters
For any research or production aiming to create SUR1-selective sulfonylureas, this intermediate provides the essential pharmacophore in a reactive form, avoiding the need for complex, low-yielding, late-stage modifications.
- [1] Meyer, M., Chudziak, F., Schwanstecher, C., Schwanstecher, M., & Panten, U. (1999). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. British Journal of Pharmacology, 128(1), 27–34. View Source
